
JNJ-47965567 in vitro characterization studies

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: JNJ-47965567

Cat. No.: B15586329 Get Quote

An In-Depth Technical Guide to the In Vitro Characterization of JNJ-47965567

For researchers, scientists, and drug development professionals, this document provides a

comprehensive technical overview of the in vitro characterization of JNJ-47965567, a potent,

selective, and centrally permeable P2X7 receptor antagonist.[1][2][3][4][5] The P2X7 receptor,

an ATP-gated ion channel, is a key player in neuroinflammation and has been implicated in a

range of CNS disorders, making antagonists like JNJ-47965567 valuable research tools.[1][6]

Quantitative Data Summary
The in vitro pharmacological profile of JNJ-47965567 has been extensively characterized

through a variety of binding and functional assays across multiple species and cell systems.

Binding Affinity
Radioligand binding assays were conducted to determine the affinity of JNJ-47965567 for the

P2X7 receptor. These experiments utilized membrane preparations from 1321N1 astrocytoma

cells overexpressing either the human or rat P2X7 receptor, with [³H]-A-804598 as the

radioligand.[1] JNJ-47965567 demonstrated high affinity by displacing the radioligand in a

concentration-dependent manner.[1]
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Species Receptor Parameter
Value (pKi ±
SEM)

Reference

Human
Recombinant

P2X7
Affinity 7.9 ± 0.07 [1][2][3]

Rat
Recombinant

P2X7
Affinity 8.7 ± 0.07 [1][3]

Functional Potency
The functional antagonist activity of JNJ-47965567 was assessed by its ability to inhibit

agonist-induced cellular responses. The primary assays measured changes in intracellular

calcium concentration and the release of the pro-inflammatory cytokine Interleukin-1β (IL-1β).

Table 2: Inhibition of Agonist-Induced Calcium Flux in Recombinant Cells[1]

Species Receptor Agonist Parameter
Value (pIC₅₀ ±
SEM)

Human
Recombinant

P2X7
Bz-ATP Potency 8.3 ± 0.08

Macaque
Recombinant

P2X7
Bz-ATP Potency 8.6 ± 0.1

Dog
Recombinant

P2X7
Bz-ATP Potency 8.5 ± 0.2

Rat
Recombinant

P2X7
Bz-ATP Potency 7.2 ± 0.08

Mouse
Recombinant

P2X7
Bz-ATP Potency 7.5 ± 0.1

Table 3: Inhibition of Agonist-Induced Responses in Native Systems
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System Species
Response
Measured

Parameter
Value (pIC₅₀
± SEM)

Reference

Human

Whole Blood
Human

IL-1β

Release
Potency 6.7 ± 0.07 [1][2][3]

Human

Monocytes
Human

IL-1β

Release
Potency 7.5 ± 0.07 [1][2][3]

Rat Microglia Rat
IL-1β

Release
Potency 7.1 ± 0.1 [1][2][3]

Rat

Astrocytes
Rat Calcium Flux Potency 7.5 ± 0.4 [1]

Murine

Macrophages

(J774)

Mouse
Ethidium⁺

Uptake
IC₅₀ 54 ± 24 nM [7]

Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The core

in vitro characterization of JNJ-47965567 involved recombinant systems for initial screening

and native cells to confirm pharmacology in a more physiologically relevant context.

Radioligand Binding Assay (Competitive)
Objective: To determine the binding affinity (pKi) of JNJ-47965567 at the human and rat

P2X7 receptors.

Cell System: Membrane preparations from 1321N1 astrocytoma cells stably overexpressing

the respective P2X7 receptor isoform.[1]

Radioligand: [³H]-A-804598, a known P2X7 antagonist.[1]

Procedure:

Membrane preparations were incubated with a fixed concentration of [³H]-A-804598.
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Increasing concentrations of the unlabeled competitor (JNJ-47965567) were added to the

incubation mixture.

The mixture was incubated to allow for binding equilibrium to be reached.

Bound and free radioligand were separated via filtration.

The amount of bound radioactivity was quantified using liquid scintillation counting.

Data were analyzed to calculate the IC₅₀ value, which was then converted to the affinity

constant (Ki) using the Cheng-Prusoff equation.[1]

Functional Assay: Bz-ATP-Induced Calcium Flux
Objective: To measure the functional potency (pIC₅₀) of JNJ-47965567 in blocking P2X7

channel activation.

Cell System: 1321N1 astrocytoma cells overexpressing P2X7 receptors from various species

(human, rat, mouse, dog, macaque).[1]

Procedure:

Cells were plated in multi-well plates and loaded with a calcium-sensitive fluorescent dye

(e.g., Fluo-4 AM).

Cells were pre-incubated with varying concentrations of JNJ-47965567 or vehicle control.

The P2X7 receptor agonist, Bz-ATP, was added to stimulate channel opening and

subsequent calcium influx.[1]

Changes in intracellular calcium concentration were monitored in real-time by measuring

fluorescence intensity.

The concentration-response curves were used to determine the IC₅₀ values for JNJ-
47965567's inhibition of the Bz-ATP response.
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Functional Assay: LPS-Primed, Bz-ATP-Induced IL-1β
Release

Objective: To confirm the antagonist activity of JNJ-47965567 in native immune cells by

measuring the blockade of a key downstream inflammatory signal.

Cell Systems: Human whole blood, freshly isolated human monocytes, and primary rat

microglia.[1]

Procedure:

Priming Step: Cells were first primed with Lipopolysaccharide (LPS) to upregulate the

expression of pro-IL-1β and components of the NLRP3 inflammasome.[1]

Antagonist Incubation: The primed cells were then incubated with various concentrations

of JNJ-47965567.

Activation Step: Bz-ATP was added to activate the P2X7 receptor, leading to NLRP3

inflammasome assembly, caspase-1 activation, and the cleavage and release of mature

IL-1β.[6]

Quantification: The concentration of IL-1β in the cell supernatant was measured using a

specific immunoassay (e.g., ELISA).

The potency of JNJ-47965567 was determined by its ability to reduce IL-1β release in a

concentration-dependent manner.[1]

Visualizations: Pathways and Workflows
To better illustrate the mechanisms and processes involved, the following diagrams have been

generated.
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Caption: P2X7 receptor signaling pathway leading to IL-1β release and its inhibition by JNJ-
47965567.
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Caption: Experimental workflow for the in vitro characterization of a P2X7 antagonist like JNJ-
47965567.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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